3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the efficiency of the synthesis process .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, and its spectral properties .Scientific Research Applications
Chymase Inhibition
A study by Niwata et al. (1997) explored derivatives of imidazolidine-2,4-dione, including 3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione, for their ability to inhibit human heart chymase. The research indicated that these compounds show selective inhibition, highlighting their potential in therapeutic applications related to heart diseases (Niwata et al., 1997).
Antihyperglycemic Properties
Wrobel et al. (1998) synthesized and evaluated similar thiazolidine-2,4-dione derivatives as oral antihyperglycemic agents. This study provides insight into the potential of these compounds, including 3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione, in managing diabetes, especially in insulin-resistant models (Wrobel et al., 1998).
Structural and Molecular Studies
Mohamed et al. (2016) conducted a study focusing on the structural aspects of similar compounds. Their research contributes to understanding the molecular framework and potential interactions of these compounds, which could be relevant in drug design and synthesis (Mohamed et al., 2016).
Serotonin Receptor Affinity
Handzlik et al. (2011) examined derivatives of imidazolidine-2,4-dione for their affinity towards serotonin receptors. This study indicates that compounds like 3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione could have implications in neurological and psychiatric disorders (Handzlik et al., 2011).
Antidiabetic and Aldose Reductase Inhibition
Iqbal et al. (2013) synthesized and evaluated 3-(arylsulfonyl)spiroimidazolidine-2,4-diones for antidiabetic activity and aldose reductase inhibition. This research highlights the dual therapeutic potential of these compounds in treating diabetes and its complications (Iqbal et al., 2013).
Insecticidal Activity
Samaritoni et al. (2003) explored dihydropiperazine derivatives, related to imidazolidine-2,4-diones, for their insecticidal activity. This study opens avenues for using these compounds in agricultural and pest control applications (Samaritoni et al., 2003).
Antiproliferative Activity Against Cancer Cells
Chandrappa et al. (2008) synthesized thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various cancer cell lines. This research provides evidence of the potential use of these compounds in cancer therapy (Chandrappa et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-2-6-17-18(24)23(19(25)20-17)15-21-10-12-22(13-11-21)28(26,27)14-9-16-7-4-3-5-8-16/h3-5,7-9,14,17H,2,6,10-13,15H2,1H3,(H,20,25)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOLHAGUXANCBB-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.